5-Amino-2,4-dichlorophenol

Description

The exact mass of the compound 5-Amino-2,4-dichlorophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523913. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-2,4-dichlorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2,4-dichlorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

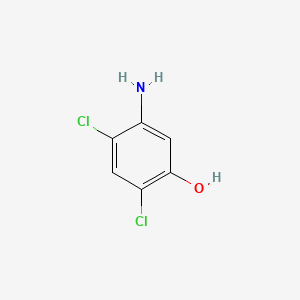

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2,4-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHMVRPABQUYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192625 | |

| Record name | Phenol, 5-amino-2,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39489-79-7 | |

| Record name | Phenol, 5-amino-2,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039489797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39489-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 5-amino-2,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2,4-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-2,4-dichlorophenol chemical properties and structure

An In-depth Technical Guide to 5-Amino-2,4-dichlorophenol

This technical guide provides a comprehensive overview of the chemical properties, structure, applications, and safety information for 5-Amino-2,4-dichlorophenol, tailored for researchers, scientists, and professionals in drug development.

5-Amino-2,4-dichlorophenol is an aromatic organic compound. Its structure consists of a phenol ring substituted with two chlorine atoms, an amino group, and a hydroxyl group.

Chemical Structure:

A Comprehensive Technical Guide to 5-Amino-2,4-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Amino-2,4-dichlorophenol, a versatile chemical compound with significant applications across various scientific and industrial sectors. This document details its chemical identity, properties, and primary uses, with a focus on information relevant to research and development.

Chemical Identification

Chemical and Physical Properties

The following table summarizes the key quantitative data for 5-Amino-2,4-dichlorophenol.

| Property | Value | Source |

| Molecular Formula | C6H5Cl2NO | [1][2] |

| Molecular Weight | 178.02 g/mol | [1] |

| Melting Point | 133-137 °C | |

| Physical Form | Solid | |

| Assay Purity | 97% | |

| PubChem CID | 101471 | [1][2] |

| MDL Number | MFCD00186187 | [1] |

A hydrochloride form of this compound also exists with the CAS number 197178-93-1.[3][4]

Applications and Uses

5-Amino-2,4-dichlorophenol is a key intermediate in various synthesis processes. Its unique dichlorophenol structure enhances its reactivity, making it a valuable component in several fields.[1]

-

Dye and Pigment Synthesis: It is a crucial intermediate in the manufacturing of dyes and pigments, particularly for the textile industry, where it contributes to the formation of stable and vibrant colorants.[1]

-

Pharmaceutical Development: This compound serves as an intermediate in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic drugs.[1]

-

Analytical Chemistry: It is employed as a reagent in analytical methods, such as the development of colorimetric assays for detecting and quantifying phenolic compounds.[1] This is beneficial for applications like environmental monitoring and quality control.[1]

-

Agricultural Formulations: The compound is utilized in the formulation of herbicides and fungicides.[1]

-

Material Science: It is explored in the development of polymers and coatings to enhance material properties like durability and environmental resistance.[1]

Caption: Key application areas of 5-Amino-2,4-dichlorophenol.

Experimental Protocols

Safety and Handling

5-Amino-2,4-dichlorophenol is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Signal Word: Danger[2]

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves when handling this compound.

-

Storage: Store in a cool, dry place, typically at 0-8°C.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Amino-2,4-dichlorophenol | C6H5Cl2NO | CID 101471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-amino-2,4-dichlorophenol,hydrochloride | CAS#:197178-93-1 | Chemsrc [chemsrc.com]

- 4. 5-AMINO-2,4-DICHLORO-PHENOL HCL | 197178-93-1 [amp.chemicalbook.com]

- 5. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5-hydroxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4-dichloro-5-hydroxyaniline, also known as 5-amino-2,4-dichlorophenol. This compound serves as a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Core Synthesis Strategy

The most prevalent and well-documented synthetic route to 2,4-dichloro-5-hydroxyaniline involves a two-step process commencing from 2,4-dichlorophenol. The core strategy is as follows:

-

Nitration: The initial step involves the regioselective nitration of 2,4-dichlorophenol to yield the intermediate, 2,4-dichloro-5-nitrophenol.

-

Reduction: Subsequently, the nitro group of 2,4-dichloro-5-nitrophenol is reduced to an amino group to afford the final product, 2,4-dichloro-5-hydroxyaniline.

This pathway is favored due to the commercial availability of the starting material and the generally high yields achievable in both steps.

Synthesis Pathways and Methodologies

The following sections provide a detailed breakdown of the experimental protocols for each step of the synthesis.

Step 1: Synthesis of 2,4-Dichloro-5-nitrophenol

The nitration of 2,4-dichlorophenol is a critical step that introduces the nitro group at the 5-position of the aromatic ring.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2,4-dichloro-5-nitrophenol is outlined below, based on established chemical literature.

In a 3000L sulfonation and nitration vessel, 625 kg of 2,4-dichlorophenol is introduced. While stirring, 415 kg of concentrated sulfuric acid is slowly added. The mixture is then maintained at 80°C for 2 hours. Following this, 400L of chloroform is added to dissolve the reaction mixture. The solution is then cooled to 0°C using frozen brine. A mixed acid solution is then added dropwise to the vessel, ensuring the temperature does not exceed 20°C. After the completion of the nitration reaction, the temperature is lowered to 10°C. 400L of water is added, and the mixture is allowed to stand, after which the lower wastewater layer is separated. An additional 900L of water is added, and the nitrated material is transferred to a hydrolysis kettle with stirring. Steam is introduced to control the temperature at 100-105°C until all the chloroform is removed. The hydrolysis reaction proceeds at 100-105°C for 5 hours. The reaction mixture is then cooled, filtered by suction, and washed with water to obtain the final product.[1]

Quantitative Data:

| Parameter | Value |

| Starting Material | 2,4-Dichlorophenol |

| Key Reagents | Concentrated Sulfuric Acid, Mixed Acid, Chloroform |

| Yield | >89.6% |

| Purity | >99.1% |

Step 2: Synthesis of 2,4-Dichloro-5-hydroxyaniline (Reduction of 2,4-Dichloro-5-nitrophenol)

The reduction of the nitro group in 2,4-dichloro-5-nitrophenol is the final and crucial step to obtain 2,4-dichloro-5-hydroxyaniline. Several effective methods are available for this transformation, primarily catalytic hydrogenation and metal-acid reduction.

Experimental Protocol (Adapted from a similar compound):

In a hydrogenation bottle, a mixture of 10 g (0.048 moles) of 2,4-dichloro-5-nitrophenol and 0.2 g of 5% palladium on carbon (Pd/C) is slurried in 250 ml of glacial acetic acid. The bottle is then placed under a hydrogen atmosphere of 40 psi and shaken at room temperature. The hydrogen pressure is maintained throughout the reaction. The reaction progress can be monitored by the cessation of hydrogen uptake. Upon completion (typically after several hours), the reaction mixture is filtered through a sintered glass funnel to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the product.[4] A quantitative yield is expected based on the analogous reaction.[4]

Quantitative Data (Expected):

| Parameter | Value |

| Starting Material | 2,4-Dichloro-5-nitrophenol |

| Catalyst | 5% Palladium on Carbon (Pd/C) |

| Solvent | Glacial Acetic Acid |

| Hydrogen Pressure | 40 psi |

| Temperature | Room Temperature |

| Expected Yield | Quantitative |

Reduction using iron powder in an acidic or neutral medium is a classic, cost-effective, and robust method for converting aromatic nitro compounds to their corresponding anilines.[2]

Experimental Protocol (General Procedure):

To a solution of the nitroaromatic compound (e.g., 2,4-dichloro-5-nitrophenol) in a mixture of ethanol and water, iron powder and an acidic activator such as ammonium chloride or acetic acid are added. The reaction mixture is then heated to reflux for a period of 2-4 hours. After the reaction is complete, the hot mixture is filtered to remove the iron and iron oxide residues. The filtrate is then concentrated under reduced pressure to obtain the crude product, which can be further purified by recrystallization or chromatography.

Quantitative Data (Typical):

| Parameter | Value |

| Starting Material | Aromatic Nitro Compound |

| Reducing Agent | Iron Powder |

| Activator | Ammonium Chloride or Acetic Acid |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Typical Yield | 80-95% |

Tin(II) chloride is another effective reagent for the reduction of aromatic nitro compounds, particularly when other reducible functional groups are present that may not be compatible with catalytic hydrogenation.[2]

Experimental Protocol (General Procedure):

The nitroaromatic compound (e.g., 2,4-dichloro-5-nitrophenol) is dissolved in a suitable solvent such as ethyl acetate or ethanol. An excess of stannous chloride dihydrate (SnCl₂·2H₂O) is then added to the solution. The reaction mixture is stirred at room temperature or heated to 50°C until the reaction is complete, which can be monitored by thin-layer chromatography. For workup, the mixture is filtered through celite, and the filtrate is washed with a sodium bicarbonate solution to neutralize any remaining acid and remove tin salts. The organic layer is then dried and concentrated to yield the product.

Quantitative Data (Typical):

| Parameter | Value |

| Starting Material | Aromatic Nitro Compound |

| Reducing Agent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) |

| Solvent | Ethyl Acetate or Ethanol |

| Temperature | Room Temperature to 50°C |

| Typical Yield | 90-98% |

Visualization of Synthesis Pathway

The following diagram illustrates the primary two-step synthesis pathway for 2,4-dichloro-5-hydroxyaniline.

Conclusion

This technical guide has detailed the primary synthetic pathways for 2,4-dichloro-5-hydroxyaniline, a key intermediate for various applications, including pharmaceutical development. The two-step process involving nitration of 2,4-dichlorophenol followed by reduction of the resulting 2,4-dichloro-5-nitrophenol is the most established route. This guide provides detailed experimental protocols and quantitative data to aid researchers and scientists in the successful synthesis of this compound. The choice of reduction method in the second step can be tailored based on the desired scale, cost considerations, and available laboratory infrastructure.

References

A Technical Guide to the Spectroscopic Data of 5-Amino-2,4-dichlorophenol

This technical guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for 5-Amino-2,4-dichlorophenol. Due to the limited availability of public experimental spectra, this guide combines referenced experimental details with predicted spectroscopic data based on established principles. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Amino-2,4-dichlorophenol is characterized by absorption bands corresponding to its hydroxyl, amino, and dichlorinated aromatic functionalities.

1.1. Experimental Data

An Attenuated Total Reflectance (ATR) FT-IR spectrum of 5-Amino-2,4-dichlorophenol has been recorded and is available in the SpectraBase database.[1] The experimental details are summarized in Table 1.

Table 1: Experimental Details for the ATR-IR Spectrum of 5-Amino-2,4-dichlorophenol

| Parameter | Details |

| Instrument | Bruker Tensor 27 FT-IR[1] |

| Technique | ATR-Neat[1] |

| Source of Spectrum | Bio-Rad Laboratories, Inc.[1] |

| Source of Sample | Alfa Aesar, Thermo Fisher Scientific[1] |

While the full spectrum with a peak list is not publicly available, the expected characteristic absorption bands can be predicted based on the molecular structure.

1.2. Predicted IR Absorption Data

The predicted significant IR absorption bands for 5-Amino-2,4-dichlorophenol are presented in Table 2. These predictions are based on the typical vibrational frequencies of the functional groups present in the molecule.

Table 2: Predicted Characteristic IR Absorptions for 5-Amino-2,4-dichlorophenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Broad, Medium | O-H stretching (phenolic) |

| 3400 - 3200 | Medium, Sharp (doublet) | N-H stretching (primary amine) |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |

| 1620 - 1580 | Medium to Strong | N-H bending (scissoring) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretching |

| 1300 - 1200 | Strong | C-O stretching (phenol) |

| 1350 - 1250 | Medium | C-N stretching (aromatic amine) |

| 850 - 750 | Strong | C-Cl stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

1.3. Experimental Protocol for ATR-FTIR Spectroscopy

The following is a general protocol for obtaining an ATR-FTIR spectrum of a solid sample like 5-Amino-2,4-dichlorophenol.

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond or germanium) is clean.[2] A background spectrum of the empty, clean crystal should be collected.[3] This will be subtracted from the sample spectrum to account for atmospheric and instrument-related absorptions.

-

Sample Preparation : Place a small amount of the powdered 5-Amino-2,4-dichlorophenol sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]

-

Data Acquisition : Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4] Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The resulting interferogram is Fourier-transformed by the instrument's software to generate the infrared spectrum. The background spectrum is automatically subtracted.

-

Cleaning : After the measurement, retract the pressure arm, and carefully clean the sample from the ATR crystal using a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1. Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for 5-Amino-2,4-dichlorophenol are summarized in Table 3. The aromatic region is expected to show two singlets due to the substitution pattern. The protons of the amino and hydroxyl groups are also expected to appear as singlets, although their chemical shifts can be highly dependent on the solvent and concentration.

Table 3: Predicted ¹H NMR Data for 5-Amino-2,4-dichlorophenol

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.0 - 7.2 | Singlet |

| H-6 | 6.6 - 6.8 | Singlet |

| -NH₂ | 3.5 - 5.0 | Broad Singlet |

| -OH | 8.0 - 10.0 | Broad Singlet |

2.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 5-Amino-2,4-dichlorophenol are presented in Table 4. The chemical shifts are estimated based on the additive effects of the substituents on the aromatic ring.

Table 4: Predicted ¹³C NMR Data for 5-Amino-2,4-dichlorophenol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 148 - 152 |

| C-2 (C-Cl) | 118 - 122 |

| C-3 (C-H) | 125 - 129 |

| C-4 (C-Cl) | 115 - 119 |

| C-5 (C-NH₂) | 140 - 144 |

| C-6 (C-H) | 110 - 114 |

2.3. Experimental Protocol for NMR Spectroscopy

The following protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for an aromatic compound like 5-Amino-2,4-dichlorophenol.

-

Sample Preparation : Accurately weigh approximately 5-10 mg of 5-Amino-2,4-dichlorophenol for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[5] Transfer the solution to a 5 mm NMR tube.[6]

-

Instrument Setup : Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[5]

-

Shimming : The magnetic field homogeneity is optimized through a process called shimming, which can be performed manually or automatically to achieve sharp, well-resolved peaks.[5]

-

¹H NMR Acquisition : Standard acquisition parameters are set, including the spectral width (typically -2 to 12 ppm), number of scans, and relaxation delay. A ¹H spectrum is then acquired.

-

¹³C NMR Acquisition : The spectrometer is tuned to the ¹³C frequency. A proton-decoupled ¹³C spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. The spectral width is generally set from 0 to 220 ppm. A larger number of scans is usually required for ¹³C NMR due to its lower natural abundance and sensitivity.

-

Data Processing : The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.[6]

Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of 5-Amino-2,4-dichlorophenol is illustrated in the following diagram.

Caption: Workflow for the spectroscopic analysis of 5-Amino-2,4-dichlorophenol.

References

- 1. 5-Amino-2,4-dichlorophenol | C6H5Cl2NO | CID 101471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. youtube.com [youtube.com]

- 4. jascoinc.com [jascoinc.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]

An In-depth Technical Guide to the Solubility of 5-Amino-2,4-dichlorophenol in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of efficient process development, formulation, and analytical characterization. This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Amino-2,4-dichlorophenol (CAS: 39489-79-7), a key intermediate in the pharmaceutical and dye industries[1]. We will explore the physicochemical properties that govern its solubility, present a qualitative assessment of its solubility in various classes of organic solvents, and provide a robust, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.

Introduction: The Significance of Solubility

5-Amino-2,4-dichlorophenol is a substituted aromatic compound whose utility as a synthetic building block is well-established[1]. Whether in the context of reaction optimization, purification by crystallization, or formulation of analytical standards, a thorough understanding of its solubility is not merely academic—it is a critical parameter that dictates process efficiency, yield, and purity. Poor solubility can lead to challenges in reaction kinetics, while uncharacterized solubility can result in failed crystallization attempts or inaccurate analytical measurements.

This guide moves beyond simple data provision. It aims to equip the scientist with the foundational knowledge and practical methodology required to confidently handle and manipulate 5-Amino-2,4-dichlorophenol in various solvent systems. We will delve into the causality behind its solubility profile, grounding our discussion in the principles of molecular structure and intermolecular forces.

Physicochemical Profile of 5-Amino-2,4-dichlorophenol

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of 5-Amino-2,4-dichlorophenol are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-amino-2,4-dichlorophenol | PubChem[2] |

| Synonyms | 2,4-Dichloro-5-hydroxyaniline | Sigma-Aldrich[3] |

| CAS Number | 39489-79-7 | Sigma-Aldrich[3] |

| Molecular Formula | C₆H₅Cl₂NO | PubChem[2] |

| Molecular Weight | 178.01 g/mol | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Melting Point | 133-137 °C | Sigma-Aldrich[3] |

The structure of 5-Amino-2,4-dichlorophenol is amphiphilic, possessing both polar and non-polar characteristics. This duality is the primary determinant of its solubility behavior.

-

Polar/Hydrophilic Moieties: The phenolic hydroxyl (-OH) and amino (-NH₂) groups are polar and capable of acting as both hydrogen bond donors and acceptors[4][5]. These groups promote solubility in polar solvents.

-

Non-polar/Lipophilic Moieties: The benzene ring and the two chlorine atoms (-Cl) contribute to the molecule's non-polar, hydrophobic character. These features enhance solubility in less polar or non-polar organic solvents[6].

This molecular architecture suggests that the compound will not be highly soluble in the extremes of the polarity scale (e.g., water or alkanes) but will exhibit favorable solubility in solvents with intermediate polarity, particularly those that can engage in hydrogen bonding. For a related compound, 4-amino-2,6-dichlorophenol, good solubility is noted in solvents like methanol and ethanol[7][8].

Qualitative Solubility Assessment

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can effectively form hydrogen bonds with the -OH and -NH₂ groups of the solute, overcoming the crystal lattice energy. The alkyl portion of the alcohol can solvate the non-polar benzene ring. For many phenolic compounds, alcohols are effective solvents[4][11]. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Moderate to High | These solvents can act as hydrogen bond acceptors for the solute's -OH and -NH₂ groups. DMSO is a powerful solvent for many moderately polar compounds[10][12]. Acetone and ethyl acetate are also expected to be effective[9][12]. |

| Non-polar | Toluene, Hexane | Low to Very Low | These solvents lack the ability to form hydrogen bonds and have low polarity. While they can interact with the chlorinated benzene ring via van der Waals forces, they cannot effectively solvate the highly polar amino and hydroxyl groups, leading to poor solubility. A similar compound, 2-amino-4-chlorophenol, is noted as insoluble in water, which is highly polar but can be dissolved in organic solvents like alcohols[13][14][15]. |

Factors Influencing Solubility

Several experimental factors can be manipulated to enhance or control the solubility of 5-Amino-2,4-dichlorophenol.

Temperature

For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with temperature[16]. Applying heat provides the energy needed to break the solute-solute interactions within the crystal lattice, allowing the solvent to solvate the individual molecules more effectively. When working with phenolic compounds, it is generally observed that increasing temperature enhances solubility[17][18]. However, one must be cautious of the compound's thermal stability at elevated temperatures to prevent degradation.

pH Adjustment

The amphoteric nature of 5-Amino-2,4-dichlorophenol, possessing both a weakly basic amino group and a weakly acidic phenolic group, makes its solubility highly dependent on pH in aqueous or protic solvent systems.

-

Acidic Conditions: The amino group can be protonated to form a cationic ammonium salt (-NH₃⁺), which is significantly more polar and thus more soluble in polar solvents[5][9].

-

Basic Conditions: The phenolic hydroxyl group can be deprotonated to form an anionic phenoxide salt (-O⁻), which also exhibits increased polarity and solubility[6].

This principle is a powerful tool for controlling solubility during extractions or crystallization processes.

Caption: Effect of pH on the ionization and solubility of 5-Amino-2,4-dichlorophenol.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The following protocol describes a self-validating system for determining the equilibrium (thermodynamic) solubility of 5-Amino-2,4-dichlorophenol. The shake-flask method is a gold-standard technique recommended by regulatory bodies for its reliability[19][20][21].

Causality: The core principle is to create a saturated solution where the solid solute is in equilibrium with the dissolved solute. By ensuring excess solid is present and allowing sufficient time for equilibrium to be reached at a constant temperature, we can be confident that the measured concentration represents the true thermodynamic solubility.

Materials and Equipment

-

5-Amino-2,4-dichlorophenol (solid, purity >97%)

-

Selected organic solvent (HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Validated HPLC-UV system for quantification[22][23][24][25][26]

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 5-Amino-2,4-dichlorophenol to a series of vials (minimum of 3 replicates). An amount that is visually in excess after equilibration is sufficient.

-

Expertise: Starting with excess solid is critical. It ensures that the final solution is genuinely saturated and not just a subsaturated solution of a known concentration.

-

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the slurries to equilibrate for at least 24-48 hours.

-

Trustworthiness: A time-course study should be performed initially (e.g., sampling at 12, 24, 48, and 72 hours) to determine the point at which the concentration in solution reaches a plateau. This validates that the chosen equilibration time is sufficient to reach equilibrium[19].

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.

-

Expertise: This step is crucial to avoid introducing solid particles into the sample for analysis, which would artificially inflate the measured solubility.

-

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed vial.

-

Trustworthiness: Filtration removes any remaining microscopic particulates. Note that the filter material should be validated to ensure it does not adsorb the solute.

-

-

Quantification: Accurately weigh the filtered sample and then dilute it gravimetrically with the solvent to a concentration that falls within the calibrated range of the HPLC-UV analytical method. Analyze the diluted sample.

-

Calculation: Calculate the original concentration of the saturated solution (in mg/mL or mol/L) by accounting for the dilution factor. The average of the replicate measurements is reported as the solubility.

Caption: Standard workflow for the Shake-Flask solubility determination method.

Conclusion

The solubility of 5-Amino-2,4-dichlorophenol is a complex interplay of its polar and non-polar functionalities. It exhibits a preference for polar organic solvents, particularly protic solvents like methanol and ethanol, which can effectively engage in hydrogen bonding. While precise quantitative data remains sparse, a qualitative understanding based on molecular structure provides a strong predictive framework for solvent selection. Factors such as temperature and pH can be strategically manipulated to significantly enhance its solubility. For definitive quantitative analysis, the shake-flask method, coupled with a validated HPLC protocol, provides a robust and reliable means of determining thermodynamic solubility, ensuring that process development and research activities are built on a solid foundation of accurate physical data.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Amino-2,4-dichlorophenol | C6H5Cl2NO | CID 101471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-二氯-5-氨基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. quora.com [quora.com]

- 6. Phenol - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. 4-amino-2,6-dichlorophenol [chemister.ru]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 13. 2-Amino-4-chlorophenol | CAS#:95-85-2 | Chemsrc [chemsrc.com]

- 14. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Amino-4-chlorophenol | 95-85-2 [chemicalbook.com]

- 16. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. who.int [who.int]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 22. asianpubs.org [asianpubs.org]

- 23. jcsp.org.pk [jcsp.org.pk]

- 24. s4science.at [s4science.at]

- 25. researchgate.net [researchgate.net]

- 26. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

The Versatility of 5-Amino-2,4-dichlorophenol in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2,4-dichlorophenol, a halogenated aromatic amine, is a highly versatile and valuable intermediate in the field of organic chemistry. Its unique molecular architecture, featuring a phenol, an amine, and two chlorine substituents, provides multiple reactive sites, making it a crucial building block for a diverse array of complex organic molecules. This technical guide explores the significant applications of 5-Amino-2,4-dichlorophenol in the synthesis of dyes and pigments, pharmaceuticals, and agrochemicals, providing detailed experimental protocols and insights into its chemical reactivity. The stability and reactivity of this compound make it a preferred choice in various industrial and research applications.[1]

Core Properties of 5-Amino-2,4-dichlorophenol

A thorough understanding of the physicochemical properties of 5-Amino-2,4-dichlorophenol is essential for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂NO | [2] |

| Molecular Weight | 178.02 g/mol | [2] |

| CAS Number | 39489-79-7 | [2] |

| Appearance | Solid | - |

| Melting Point | 133-137 °C | - |

| Synonyms | 2,4-Dichloro-5-aminophenol, 2,4-Dichloro-5-hydroxyaniline | [2] |

Applications in the Synthesis of Dyes and Pigments

5-Amino-2,4-dichlorophenol is a key precursor in the manufacturing of a variety of dyes, particularly disperse and metal-complex dyes, valued for their vibrant colors and stability.[1][3] The presence of the amino group allows for diazotization, a fundamental process in the synthesis of azo dyes.

Synthesis of Azo Dyes

Azo dyes are characterized by the presence of the azo functional group (-N=N-). The synthesis involves two primary steps: diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate.

Caption: General workflow for the synthesis of azo dyes.

This protocol is adapted from the synthesis of a similar azo dye using 5-amino-2-chlorophenol and provides a general procedure for the synthesis of an azo dye from 5-Amino-2,4-dichlorophenol.[4]

Materials:

-

5-Amino-2,4-dichlorophenol

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Phenol (or other suitable coupling component)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice

Procedure:

-

Diazotization:

-

In a 250 mL beaker, dissolve 1.78 g (0.01 mol) of 5-Amino-2,4-dichlorophenol in 30 mL of distilled water containing 3 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled 5-Amino-2,4-dichlorophenol hydrochloride solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt.

-

-

Azo Coupling:

-

In a 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide solution.

-

Cool this alkaline phenol solution to 0-5 °C in an ice bath with stirring.

-

Slowly add the previously prepared cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for an additional 60 minutes to ensure complete coupling.

-

-

Isolation and Purification:

-

Acidify the solution to a pH of approximately 5 by the dropwise addition of dilute hydrochloric acid to fully precipitate the dye.

-

Isolate the crude dye by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold water.

-

Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the purified product.

-

| Parameter | Expected Value |

| Yield | 85-95% (typical) |

| Purity | >98% after recrystallization |

Synthesis of Metal-Complex Dyes

5-Amino-2,4-dichlorophenol can also be used to synthesize ligands for metal-complex dyes. These dyes exhibit excellent fastness properties due to the coordination of the dye molecule to a metal ion.

Caption: General pathway for metal-complex dye synthesis.

Applications in Pharmaceutical Synthesis

5-Amino-2,4-dichlorophenol serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its structure can be incorporated into larger molecules to modulate their biological activity.

General Strategy for Incorporating 5-Amino-2,4-dichlorophenol into a Pharmaceutical Scaffold

While specific proprietary syntheses are not publicly detailed, a general approach involves the acylation of the amino group or etherification of the hydroxyl group to build more complex molecular architectures.

This protocol outlines a general procedure for the acylation of the amino group of 5-Amino-2,4-dichlorophenol, a common step in pharmaceutical synthesis.

Materials:

-

5-Amino-2,4-dichlorophenol

-

Acyl chloride or carboxylic acid

-

Coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid

-

Base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

-

Dissolve 1.78 g (0.01 mol) of 5-Amino-2,4-dichlorophenol and 1.2 equivalents of a base in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 1.1 equivalents of the acyl chloride dropwise to the stirred solution. If using a carboxylic acid, pre-activate it with a coupling agent before addition.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Parameter | Expected Value |

| Yield | 60-90% (typical) |

| Purity | >99% after purification |

Applications in Agrochemical Synthesis

The dichlorophenol moiety is present in numerous herbicides and fungicides. 5-Amino-2,4-dichlorophenol is a key building block for the synthesis of these agrochemicals.[1][3]

Synthesis of Herbicidal Triazine Derivatives

Symmetrically substituted chlorophenylamino-s-triazine derivatives have shown herbicidal activity. The synthesis involves the sequential nucleophilic substitution of the chlorine atoms on a triazine ring.

Caption: General scheme for the synthesis of triazine herbicides.

This is a representative protocol for the first step of the synthesis of a triazine herbicide, based on general procedures for this class of compounds.[5]

Materials:

-

Cyanuric chloride

-

5-Amino-2,4-dichlorophenol

-

Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

Procedure:

-

In a round-bottom flask, dissolve cyanuric chloride in THF.

-

Add solid potassium carbonate as a base.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of 5-Amino-2,4-dichlorophenol in THF to the cooled mixture with vigorous stirring.

-

Maintain the temperature at 0-5 °C and stir for several hours until TLC indicates the consumption of the starting amine.

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude monosubstituted triazine derivative.

-

The product can be purified by column chromatography or used directly in the next step.

| Parameter | Expected Value |

| Yield (Step 1) | 90-97% (typical) |

| Purity | High, often used without further purification |

Conclusion

5-Amino-2,4-dichlorophenol is a cornerstone intermediate in organic synthesis, with significant applications in the production of high-performance dyes, and bioactive molecules for the pharmaceutical and agrochemical industries. Its versatile reactivity, stemming from the strategically positioned functional groups, allows for the construction of a wide range of complex chemical structures. The experimental protocols and reaction workflows presented in this guide provide a foundation for researchers and professionals to harness the full potential of this valuable compound in their synthetic endeavors. Further exploration into novel reactions and applications of 5-Amino-2,4-dichlorophenol is poised to continue driving innovation in various sectors of the chemical industry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Amino-2,4-dichlorophenol | C6H5Cl2NO | CID 101471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior [scielo.org.mx]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Synthetic Potential of 5-Amino-2,4-dichlorophenol: A Guide to the Reactivity of its Amino Group

An In-Depth Technical Guide:

Executive Summary: 5-Amino-2,4-dichlorophenol (5-ADCP) is a highly functionalized aromatic compound of significant interest in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes.[1][2] Its synthetic versatility is largely dictated by the reactivity of its three functional groups: a phenolic hydroxyl, two chlorine atoms, and a primary amino group. This guide provides an in-depth exploration of the amino group's reactivity, offering a framework for researchers, scientists, and drug development professionals to understand and manipulate this key functional handle. We will dissect the electronic and steric factors governing its behavior, provide detailed protocols for its most critical transformations—diazotization and acylation—and discuss essential analytical and safety considerations.

Core Chemical Identity and Significance

5-Amino-2,4-dichlorophenol is a solid organic compound whose strategic placement of functional groups makes it a valuable synthetic intermediate.[1] The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing chlorine atoms creates a unique electronic environment that defines its chemical personality.

Table 1: Physicochemical Properties of 5-Amino-2,4-dichlorophenol

| Property | Value | Source |

| CAS Number | 39489-79-7 | [3] |

| Molecular Formula | C₆H₅Cl₂NO | [3] |

| Molecular Weight | 178.01 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 133-137 °C | |

| Synonyms | 2,4-Dichloro-5-hydroxyaniline | [3] |

Its utility is demonstrated in various fields, including:

-

Pharmaceutical Development: It serves as a building block for active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.[1]

-

Dye and Pigment Manufacturing: The amino group is a perfect precursor for creating azo dyes, contributing to stable and vibrant colorants for textiles.[1]

-

Agrochemicals: It is a key intermediate in the formulation of effective herbicides and fungicides.[1]

The Electronic and Steric Landscape of the Amino Group

The reactivity of the amino group in 5-ADCP is not considered in isolation. It is modulated by the powerful electronic and steric influences of the adjacent substituents on the aromatic ring. Understanding these effects is paramount to predicting reaction outcomes and designing rational synthetic routes.

-

Inductive vs. Resonance Effects: The two chlorine atoms and the hydroxyl group exert strong electron-withdrawing inductive effects (-I), pulling electron density away from the ring and the amino group. This effect, by itself, decreases the basicity and nucleophilicity of the nitrogen atom compared to aniline. However, the amino and hydroxyl groups are also powerful electron-donating groups through resonance (+M), pushing electron density into the aromatic system. This resonance effect partially counteracts the inductive withdrawal, making the amino group sufficiently nucleophilic for a range of important reactions.

-

Steric Hindrance: The amino group at position C5 is flanked by a hydrogen atom at C6 and a chlorine atom at C4. While the steric hindrance is not extreme, the presence of the C4-chloro substituent can influence the approach of bulky electrophiles.

Caption: Figure 1. A summary of the competing electronic effects governing the reactivity of the amino group in 5-ADCP.

Key Synthetic Transformations of the Amino Group

The moderated nucleophilicity of the amino group allows for selective and high-yielding transformations, which are the cornerstone of its synthetic utility.

A. Diazotization and Azo Coupling

This two-step process is the classical and most effective method for converting 5-ADCP into highly colored azo compounds, which are the basis for many dyes.

Causality Behind the Protocol:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[4] This reaction must be performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures, leading to side products and reduced yield.[4] The strong acid, typically HCl, serves both to generate nitrous acid and to create the acidic medium required for the reaction.[4]

-

Azo Coupling: The resulting diazonium salt is a weak electrophile. It readily attacks an electron-rich coupling component, such as a phenol or another aniline derivative, to form the stable azo linkage (-N=N-).[4] The coupling reaction is typically performed in a solution with a controlled pH to ensure the coupling component is in its most reactive, electron-rich form (e.g., as a phenoxide ion in alkaline conditions).[4]

Caption: Figure 2. Experimental workflow for the synthesis of an azo dye from 5-Amino-2,4-dichlorophenol.

Protocol: Synthesis of a Representative Azo Dye

-

Diazotization: a. In a 250 mL beaker, dissolve 0.01 mol of 5-Amino-2,4-dichlorophenol in 30 mL of distilled water containing 2.5 mL of concentrated hydrochloric acid. Stir until a clear solution is formed. b. Cool the solution to 0-5 °C in an ice bath with continuous magnetic stirring. c. In a separate beaker, dissolve 0.011 mol of sodium nitrite (NaNO₂) in 10 mL of cold distilled water. d. Add the sodium nitrite solution dropwise to the cooled 5-ADCP hydrochloride solution. The rate of addition should be controlled to maintain the temperature below 5 °C. e. After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion. The resulting clear solution contains the diazonium salt.

-

Azo Coupling: a. In a 400 mL beaker, dissolve 0.01 mol of the chosen coupling component (e.g., phenol) in 20 mL of a 10% sodium hydroxide solution. b. Cool this alkaline solution to 0-5 °C in an ice bath with stirring. c. Slowly add the cold diazonium salt solution prepared in step 1 to the cold alkaline coupler solution with vigorous stirring. A colored precipitate of the azo dye should form immediately. d. Continue stirring the reaction mixture in the ice bath for an additional 60 minutes to ensure complete coupling.

-

Isolation and Purification: a. Isolate the crude dye by vacuum filtration using a Buchner funnel. b. Wash the filter cake with cold water to remove any unreacted salts. c. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified azo dye. d. Dry the final product in a vacuum oven at a moderate temperature.

B. N-Acylation (Amide Formation)

Acylation of the amino group to form an amide is a fundamental transformation used for two primary purposes: (1) as a protection strategy to prevent the amino group from reacting in subsequent steps, and (2) to introduce new functionalities into the molecule.[5] Amides are significantly less nucleophilic and basic than the corresponding amines because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group.[5]

Causality Behind the Protocol:

-

Reagent Choice: Acyl chlorides and acid anhydrides are common, highly reactive acylating agents. The reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.

-

Selectivity: In aminophenols, the amino group is generally more nucleophilic than the phenolic hydroxyl group. Therefore, N-acylation can often be achieved selectively over O-acylation by using appropriate reaction conditions, such as performing the reaction under neutral or slightly basic conditions.

Caption: Figure 3. A simplified representation of the N-acylation reaction of 5-Amino-2,4-dichlorophenol.

Protocol: N-Acetylation of 5-ADCP

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 0.01 mol of 5-Amino-2,4-dichlorophenol in 50 mL of a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Base Addition: Add 0.012 mol (a slight excess) of a non-nucleophilic base, such as pyridine or triethylamine, to the solution.

-

Acylation: Cool the mixture in an ice bath. Slowly add 0.011 mol of acetyl chloride dropwise via a syringe. A precipitate (the hydrochloride salt of the base) may form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Workup: a. Dilute the reaction mixture with 50 mL of the solvent. b. Wash the organic solution sequentially with 50 mL of water, 50 mL of dilute HCl (to remove excess base), 50 mL of saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with 50 mL of brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-acetylated product.

-

Purification: Purify the crude product by recrystallization or column chromatography as needed.

Safety and Handling

As a halogenated aromatic amine, 5-Amino-2,4-dichlorophenol must be handled with appropriate care. It is classified as acutely toxic and an irritant.[3] Adherence to safety protocols is non-negotiable.

Table 2: Summary of GHS Hazard Classifications for 5-Amino-2,4-dichlorophenol

| Hazard Statement | Code | Classification | Source |

| Toxic if swallowed | H301 | Acute toxicity, oral (Category 3) | [3] |

| Causes skin irritation | H315 | Skin corrosion/irritation (Category 2) | [3] |

| Causes serious eye irritation | H319 | Serious eye damage/eye irritation (Category 2) | [3] |

| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure (Category 3) | [3] |

Core Handling Requirements:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[6]

-

Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.[6][8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6]

Conclusion

The amino group of 5-Amino-2,4-dichlorophenol is a versatile and synthetically valuable functional handle. Its reactivity, carefully moderated by the electronic and steric environment of the substituted phenyl ring, allows for precise and high-yielding transformations. By understanding the principles behind key reactions like diazotization and acylation, and by adhering to rigorous safety and handling protocols, researchers can effectively leverage this compound as a strategic intermediate in the development of novel molecules for the pharmaceutical, agrochemical, and materials science industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. bjcop.in [bjcop.in]

- 3. 5-Amino-2,4-dichlorophenol | C6H5Cl2NO | CID 101471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5-amino-2,4-dichlorophenol,hydrochloride | CAS#:197178-93-1 | Chemsrc [chemsrc.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

The Decisive Role of Chlorine Atoms in the Reactivity of 5-Amino-2,4-dichlorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2,4-dichlorophenol is a versatile aromatic compound of significant interest in the pharmaceutical and chemical industries. Its reactivity is intricately governed by the interplay of its constituent functional groups: an electron-donating amino group, an activating hydroxyl group, and two electron-withdrawing chlorine atoms. This technical guide provides a comprehensive analysis of the role of these chlorine atoms in modulating the chemical behavior of 5-Amino-2,4-dichlorophenol, with a focus on its implications for synthetic chemistry and drug development. This document summarizes key physicochemical data, outlines relevant experimental protocols, and presents visual diagrams to elucidate the underlying principles of its reactivity.

Introduction

5-Amino-2,4-dichlorophenol serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and dyes.[1] The strategic placement of two chlorine atoms on the phenol ring, alongside the amino and hydroxyl groups, creates a unique electronic environment that dictates its reactivity in various chemical transformations. Understanding the influence of these chlorine atoms is paramount for predicting reaction outcomes, designing novel synthetic routes, and developing new bioactive compounds.

The presence of the electron-withdrawing chlorine atoms generally deactivates the aromatic ring towards electrophilic substitution. However, the strong activating and ortho-, para-directing effects of the hydroxyl and amino groups counteract this deactivation, leading to a nuanced reactivity profile. This guide will delve into the electronic and steric effects of the chlorine atoms and their impact on the regioselectivity and rate of chemical reactions involving 5-Amino-2,4-dichlorophenol.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 5-Amino-2,4-dichlorophenol is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂NO | [2] |

| Molecular Weight | 178.01 g/mol | [2] |

| CAS Number | 39489-79-7 | [3] |

| Melting Point | 133-137 °C | [3] |

| Appearance | Solid | [3] |

| Solubility | Information not readily available | |

| pKa | Information not readily available | |

| LogP | 3.66440 (for hydrochloride salt) | [4] |

| IR Spectra | Available in public databases | [2] |

| Raman Spectra | Available in public databases | [2] |

The Role of Chlorine Atoms in Chemical Reactivity

The reactivity of the 5-Amino-2,4-dichlorophenol ring is a result of the cumulative electronic effects of its substituents. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups that donate electron density to the ring through resonance, making it more susceptible to electrophilic attack. Conversely, the chlorine atoms are deactivating due to their inductive electron-withdrawing effect. However, they also possess lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions.

In 5-Amino-2,4-dichlorophenol, the positions of the substituents lead to a specific reactivity pattern. The hydroxyl and amino groups are meta to each other, and their activating effects are additive, strongly directing electrophilic attack to the positions ortho and para to them. The chlorine atoms at positions 2 and 4 influence the electron density and steric accessibility of the available reaction sites.

Electrophilic Aromatic Substitution

The primary mode of reaction for 5-Amino-2,4-dichlorophenol is electrophilic aromatic substitution. The combined directing effects of the hydroxyl and amino groups favor substitution at the C6 position, which is ortho to the hydroxyl group and para to the amino group. The chlorine atoms, while deactivating the ring overall, also influence the regioselectivity. The chlorine at C2 sterically hinders attack at the C3 position.

Nucleophilic Aromatic Substitution

While less common for phenols, nucleophilic aromatic substitution can occur under specific conditions, particularly if the ring is sufficiently activated by electron-withdrawing groups. The two chlorine atoms on the ring of 5-Amino-2,4-dichlorophenol make it a potential candidate for such reactions, although harsh conditions would likely be required.

Quantitative Reactivity Data (Comparative)

| Reaction Condition | Reactant | Rate Constant / Efficiency | Reference |

| Anaerobic degradation in freshwater sediments | 2,4-Dichlorophenol | Transformation rate: 300 µmol/L/day (acclimated) | [5] |

| UV activated persulfate degradation | 2,4-Dichlorophenol | Pseudo-first-order rate constant: 35.1 × 10⁻³ min⁻¹ | [6] |

| Sequential anaerobic degradation | 2,4-Dichlorophenol to 4-Chlorophenol | Rate-limiting step | [5] |

Experimental Protocols

The following section provides a representative experimental protocol for a common reaction involving aminophenols: the synthesis of an azo dye via diazotization and azo coupling. This protocol is adapted from established procedures for similar compounds and serves as a general guideline.[7][8]

Synthesis of an Azo Dye from 5-Amino-2,4-dichlorophenol

Objective: To synthesize an azo dye by diazotizing 5-Amino-2,4-dichlorophenol and coupling it with a suitable coupling agent (e.g., phenol).

Materials:

-

5-Amino-2,4-dichlorophenol

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Phenol

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

-

Beakers, magnetic stirrer, and other standard laboratory glassware

Procedure:

Step 1: Diazotization of 5-Amino-2,4-dichlorophenol

-

In a 100 mL beaker, dissolve 1.78 g (0.01 mol) of 5-Amino-2,4-dichlorophenol in 20 mL of distilled water and 2.5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled 5-Amino-2,4-dichlorophenol solution while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 15 minutes in the ice bath to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

-

In a 250 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of 10% aqueous sodium hydroxide solution.

-

Cool this alkaline phenol solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold phenol solution with vigorous stirring. A colored precipitate should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes.

-

Acidify the solution to a pH of ~5 with dilute hydrochloric acid to ensure complete precipitation of the dye.

-

Collect the solid dye by vacuum filtration, wash with cold water, and dry.

Applications in Drug Development and Other Fields

5-Amino-2,4-dichlorophenol and its derivatives are of interest in medicinal chemistry. Halogenated aminophenols have been investigated for their potential antimicrobial and anticancer activities.[9] The presence and position of chlorine atoms can significantly influence the biological activity of these molecules. For instance, toxicity studies on related compounds like 4-amino-2,6-dichlorophenol have shown it to be a nephrotoxicant and hepatotoxicant, highlighting the importance of the substitution pattern on biological effects.[10]

Beyond pharmaceuticals, 5-Amino-2,4-dichlorophenol is utilized in the synthesis of dyes and pigments for the textile industry.[1] Its structure allows for the formation of stable and vibrant colorants.

Conclusion

The two chlorine atoms in 5-Amino-2,4-dichlorophenol play a pivotal role in defining its chemical reactivity. Through a combination of inductive electron withdrawal and resonance-based ortho-, para-direction, they modulate the reactivity of the aromatic ring, which is strongly activated by the amino and hydroxyl groups. This intricate balance of electronic effects governs the regioselectivity of electrophilic substitution reactions, making it a valuable and predictable building block in organic synthesis. While specific quantitative reactivity data for this compound is limited, a thorough understanding of the fundamental principles of aromatic chemistry, coupled with comparative data from related molecules, allows for the rational design of synthetic pathways utilizing 5-Amino-2,4-dichlorophenol for applications in drug discovery, materials science, and the chemical industry. Further research into the reaction kinetics and the synthesis of novel derivatives from this versatile intermediate is warranted to fully exploit its synthetic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Amino-2,4-dichlorophenol | C6H5Cl2NO | CID 101471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Amino-2,4-dichlorophenol 97 39489-79-7 [sigmaaldrich.com]

- 4. 5-amino-2,4-dichlorophenol,hydrochloride | CAS#:197178-93-1 | Chemsrc [chemsrc.com]

- 5. Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of 2,4-dichlorophenol from aqueous using UV activated persulfate: kinetic and toxicity investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. scialert.net [scialert.net]

- 9. benchchem.com [benchchem.com]

- 10. In vivo and in vitro 4-amino-2,6-dichlorophenol nephrotoxicity and hepatotoxicity in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation of 5-Amino-2,4-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and potential degradation pathways of 5-Amino-2,4-dichlorophenol. Due to the limited availability of specific research on this compound, this guide synthesizes information from safety data sheets, analogous chemical structures, and established principles of thermal decomposition for chlorinated aromatic amines and phenols.

Executive Summary

5-Amino-2,4-dichlorophenol is a solid organic compound with applications as an intermediate in the synthesis of dyes, pigments, and potentially pharmaceuticals.[1] Understanding its thermal stability is crucial for safe handling, storage, and process development. This guide outlines its known physical properties, provides detailed experimental protocols for its thermal analysis, discusses probable degradation mechanisms, and identifies potential hazardous decomposition products.

Physicochemical and Thermal Properties

Quantitative data on the thermal properties of 5-Amino-2,4-dichlorophenol is scarce in peer-reviewed literature. The primary available data point is its melting point.

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂NO | PubChem[2] |

| Molecular Weight | 178.02 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 133-137 °C | Sigma-Aldrich |

| Flash Point | Not Applicable | Sigma-Aldrich |

| Hazardous Combustion Products | Carbon monoxide, nitrogen oxides, hydrogen chloride | Chemsrc[3] |

Note: The "Not Applicable" flash point may suggest that the compound decomposes at or below its boiling point under standard atmospheric conditions.

Postulated Thermal Degradation Pathways

While no specific studies detail the degradation pathways of 5-Amino-2,4-dichlorophenol, the degradation mechanisms can be inferred from the known behavior of chlorinated phenols and aromatic amines under thermal stress.[4][5][6][7][8] The presence of amino, hydroxyl, and chloro functional groups on a benzene ring suggests a complex decomposition process.

Key potential degradation reactions include:

-

Dehydrochlorination: The elimination of hydrogen chloride (HCl) is a common thermal degradation route for chlorinated organic compounds. This can lead to the formation of more unsaturated and potentially polymeric structures.

-

Deamination and Dehydroxylation: Cleavage of the carbon-nitrogen and carbon-oxygen bonds can release ammonia (or other nitrogenous compounds) and water.

-

Ring Fragmentation: At higher temperatures, the aromatic ring can rupture, leading to the formation of smaller, volatile fragments.

-

Dimerization and Polymerization: Reactive intermediates formed during initial degradation steps can combine to form larger molecules, including potentially hazardous chlorinated dioxins and furans, especially in the presence of oxygen.[4]

Hazardous byproducts from the thermal decomposition of chlorinated phenols can include polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans.[4][5] Additionally, the hydrochloride salt of 5-amino-2,4-dichlorophenol is known to produce carbon monoxide, nitrogen oxides, and hydrogen chloride upon combustion.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Amino-2,4-dichlorophenol | C6H5Cl2NO | CID 101471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-amino-2,4-dichlorophenol,hydrochloride | CAS#:197178-93-1 | Chemsrc [chemsrc.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS | Semantic Scholar [semanticscholar.org]

- 7. Amine Thermal Degradation [bre.com]

- 8. researchgate.net [researchgate.net]

5-Amino-2,4-dichlorophenol: A Technical Guide for Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2,4-dichlorophenol is a chemical compound with potential applications in various fields, including biochemical research. While direct and extensive studies on its role as a specific enzyme inhibitor are not widely published, its structural similarity to other known bioactive molecules suggests it as a candidate for enzyme inhibition screening and related studies. This technical guide provides a comprehensive overview of the compound's properties, synthesizes the available information on related compounds, and presents detailed, adaptable protocols for investigating its enzyme inhibition potential. The guide is intended to serve as a foundational resource for researchers initiating studies on the enzymatic interactions of 5-Amino-2,4-dichlorophenol.

Introduction

5-Amino-2,4-dichlorophenol is a chlorinated aminophenol derivative.[1] While it is utilized as an intermediate in the synthesis of dyes and pharmaceuticals, its specific interactions with enzymatic targets remain an area ripe for exploration.[2] Understanding the potential for this compound to inhibit specific enzymes is crucial for elucidating its biological effects and exploring its therapeutic or toxicological profiles. This guide outlines the necessary methodologies to systematically evaluate 5-Amino-2,4-dichlorophenol as a potential enzyme inhibitor.

Physicochemical Properties of 5-Amino-2,4-dichlorophenol

A thorough understanding of the compound's physical and chemical properties is essential for designing and interpreting enzyme inhibition assays.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂NO | [1] |

| Molecular Weight | 178.01 g/mol | [1] |

| CAS Number | 39489-79-7 | [1] |

| Appearance | Solid | |

| Melting Point | 133-137 °C | |

| Solubility | Information not widely available; empirical testing is recommended. | |

| SMILES | Nc1cc(O)c(Cl)cc1Cl | |

| InChI Key | QPHMVRPABQUYGN-UHFFFAOYSA-N | [1] |

Review of Enzymatic Interactions of Structurally Related Compounds

While specific data for 5-Amino-2,4-dichlorophenol is limited, studies on structurally similar compounds provide valuable insights into potential enzymatic interactions.

2,4-Dichlorophenol

This related compound is a known substrate for several enzymes, particularly those involved in detoxification and bioremediation pathways.

| Enzyme | Interaction Type | Key Findings | Reference |

| Horseradish Peroxidase (HRP) | Substrate | HRP catalyzes the oxidation and removal of 2,4-dichlorophenol from aqueous solutions. The reaction kinetics can be influenced by immobilization of the enzyme. | [3] |

| Laccase | Substrate | Laccase from various microbial sources can degrade 2,4-dichlorophenol. | |

| Superoxide Dismutase (SOD) | Indirect Effect | In human erythrocytes, 2,4-dichlorophenol has been shown to decrease the activity of SOD. | [4] |

| Glutathione Peroxidase (GSH-Px) | Indirect Effect | In the same study, 2,4-dichlorophenol was found to increase the activity of GSH-Px. | [4] |

4-Amino-2,6-dichlorophenol (ADCP)

Studies on this isomer highlight potential toxicological mechanisms that may involve enzymatic pathways.

| Enzyme System | Interaction Type | Key Findings | Reference |

| Cytochrome P450 (CYP) | No direct inhibition | Inhibitors of CYP did not affect the cytotoxicity of ADCP in rat renal cortical slices. | [5] |

| Lactate Dehydrogenase (LDH) | Indirect Effect (Toxicity Marker) | Exposure of renal cortical slices to ADCP resulted in increased LDH release, indicating cytotoxicity. | [5] |

Experimental Protocols for Enzyme Inhibition Studies

The following protocols are generalized and should be adapted based on the specific enzyme and available laboratory equipment.

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a framework for screening 5-Amino-2,4-dichlorophenol against a variety of enzymes that have a chromogenic or fluorogenic substrate.

Materials:

-

Purified enzyme of interest

-

Specific substrate for the enzyme

-

5-Amino-2,4-dichlorophenol (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (optimized for the specific enzyme)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

-

Positive control inhibitor (known inhibitor of the enzyme)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of 5-Amino-2,4-dichlorophenol (e.g., 10 mM in DMSO).

-

Prepare serial dilutions of the stock solution in assay buffer to achieve a range of desired test concentrations.

-

Prepare a working solution of the enzyme in assay buffer.

-

Prepare a working solution of the substrate in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add a fixed volume of the enzyme solution and a corresponding volume of the 5-Amino-2,4-dichlorophenol dilution.

-

Positive control wells: Add the enzyme solution and the known inhibitor.

-

Negative control wells: Add the enzyme solution and the vehicle (e.g., DMSO) at the same concentration as in the test wells.

-